An In-depth Technical Guide to 3-Isocyanatoprop-1-yne: Chemical Properties and Structure
An In-depth Technical Guide to 3-Isocyanatoprop-1-yne: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Isocyanatoprop-1-yne, also known as propargyl isocyanate, is a bifunctional organic compound featuring a terminal alkyne and a highly reactive isocyanate group. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 3-isocyanatoprop-1-yne, along with generalized experimental protocols and safety considerations.
Chemical Structure and Properties
3-Isocyanatoprop-1-yne is a small, linear molecule with the chemical formula C₄H₃NO.[1] Its structure is characterized by a propargyl group (a propyne group with a methylene bridge) attached to an isocyanate functional group. The presence of the terminal alkyne allows for a variety of coupling reactions, while the isocyanate group is highly susceptible to nucleophilic attack.
Structural Information
The key structural features of 3-isocyanatoprop-1-yne are the carbon-carbon triple bond (C≡C) of the alkyne and the nitrogen-carbon-oxygen double bonds (N=C=O) of the isocyanate.
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IUPAC Name: 3-isocyanatoprop-1-yne[1]
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CAS Number: 56620-43-0[1]
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Molecular Formula: C₄H₃NO[1]
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SMILES: C#CCN=C=O[1]
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InChIKey: SHPPDIBKHYVIKL-UHFFFAOYSA-N[1]
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 81.07 g/mol | PubChem[1] |
| XLogP3 | 1.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 81.021463719 Da | PubChem[1] |
| Monoisotopic Mass | 81.021463719 Da | PubChem[1] |
| Topological Polar Surface Area | 29.4 Ų | PubChem[1] |
| Heavy Atom Count | 6 | PubChem[1] |
| Complexity | 113 | PubChem[1] |
Spectroscopic Data (Predicted)
While experimental spectra for 3-isocyanatoprop-1-yne are not widely published, its characteristic spectroscopic features can be predicted based on the known absorptions and chemical shifts of its functional groups.
Infrared (IR) Spectroscopy
The IR spectrum of 3-isocyanatoprop-1-yne is expected to show strong, characteristic absorption bands for the isocyanate and terminal alkyne groups.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| -N=C=O | Asymmetric stretch | ~2275 - 2250 (strong, sharp) |
| ≡C-H | Stretch | ~3300 (strong, sharp) |
| C≡C | Stretch | ~2140 - 2100 (weak to medium) |
| -CH₂- | Stretch | ~2960 - 2850 |
The most prominent peak will be the isocyanate stretch, which is a hallmark of this class of compounds. The terminal alkyne C-H stretch is also a very useful diagnostic peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the acetylenic proton and the methylene protons.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ≡C-H | ~2.0 - 3.0 | Triplet |
| -CH₂ -NCO | ~3.5 - 4.5 | Doublet |
The acetylenic proton's chemical shift is influenced by the anisotropic effects of the triple bond.[2] The methylene protons are deshielded due to the adjacent electron-withdrawing isocyanate group.
¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the different carbon environments.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| C #C- | ~70 - 90 |
| C#C - | ~65 - 85 |
| -C H₂-NCO | ~40 - 50 |
| -N=C =O | ~120 - 130 |
The sp-hybridized carbons of the alkyne will appear in the midfield region, while the isocyanate carbon is the most deshielded.
Synthesis of 3-Isocyanatoprop-1-yne
While a specific, detailed experimental protocol for the synthesis of 3-isocyanatoprop-1-yne is not readily found in peer-reviewed literature, its synthesis can be approached through established methods for isocyanate formation. Two plausible synthetic routes are the Curtius rearrangement and the phosgenation of propargylamine.
Curtius Rearrangement
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate.[3][4][5] This method avoids the use of highly toxic phosgene.
Generalized Experimental Protocol:
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Preparation of the Acyl Azide: 3-Butynoic acid is first converted to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-butynoyl chloride is then reacted with an azide salt, such as sodium azide (NaN₃), in an inert solvent like acetone or acetonitrile to form 3-butynoyl azide.
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Rearrangement to Isocyanate: The acyl azide is carefully heated in an inert, high-boiling solvent (e.g., toluene or diphenyl ether). The rearrangement occurs with the evolution of nitrogen gas, yielding 3-isocyanatoprop-1-yne. The reaction progress can be monitored by the cessation of gas evolution.
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Purification: The resulting isocyanate can be purified by fractional distillation under reduced pressure.
Phosgenation of Propargylamine
Phosgenation is a common industrial method for producing isocyanates.[6] This process involves the reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene.
Generalized Experimental Protocol:
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Reaction Setup: A solution of propargylamine in an inert solvent (e.g., toluene or dichlorobenzene) is prepared in a reaction vessel equipped with a stirrer, a dropping funnel, and a reflux condenser connected to a scrubber to neutralize the HCl gas produced.
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Phosgenation: A solution of phosgene or triphosgene in the same solvent is added dropwise to the cooled amine solution with vigorous stirring. The reaction is highly exothermic and generates propargylaminocarbamoyl chloride as an intermediate.
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Thermal Decomposition: The reaction mixture is then heated to induce the elimination of HCl from the carbamoyl chloride intermediate, forming the isocyanate.
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Purification: The product is isolated and purified by fractional distillation under reduced pressure.
Reactivity and Applications
The dual functionality of 3-isocyanatoprop-1-yne makes it a versatile reagent in organic synthesis.
Reactions of the Isocyanate Group
The isocyanate group is a potent electrophile and readily reacts with a wide range of nucleophiles.
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With Alcohols: Forms urethanes (carbamates). This reaction is fundamental in polyurethane chemistry.
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With Amines: Reacts rapidly to form ureas.
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With Water: Hydrolyzes to form an unstable carbamic acid, which then decomposes to propargylamine and carbon dioxide.
Reactions of the Alkyne Group
The terminal alkyne is a versatile functional group that can participate in various reactions, including:
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Click Chemistry: The terminal alkyne is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form triazoles.
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Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides.
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Hydration: Addition of water across the triple bond, typically catalyzed by mercury salts, to form a ketone after tautomerization of the initial enol.
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Reduction: Can be selectively reduced to the corresponding alkene (using Lindlar's catalyst for the cis-alkene or sodium in liquid ammonia for the trans-alkene) or fully reduced to the alkane.
Safety and Handling
Isocyanates are known to be toxic and are potent respiratory and skin sensitizers. All handling of 3-isocyanatoprop-1-yne should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Due to its volatility and reactivity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place away from moisture and incompatible materials such as acids, bases, alcohols, and amines.
Conclusion
3-Isocyanatoprop-1-yne is a highly versatile and reactive molecule with significant potential in synthetic chemistry. Its bifunctional nature allows for orthogonal reactions, making it a valuable tool for the synthesis of complex molecules, including pharmaceuticals, and for the development of advanced materials. While experimental data on its physical properties are scarce, its chemical behavior can be reliably predicted based on the well-established reactivity of its constituent functional groups. Researchers working with this compound should exercise caution due to the inherent hazards associated with isocyanates. Further investigation into the experimental properties and synthetic applications of 3-isocyanatoprop-1-yne is warranted to fully exploit its potential.
References
- 1. 3-Isocyanatoprop-1-yne | C4H3NO | CID 22352766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 6. US9126904B2 - Process for preparing isocyanates by phosgenation of amines in the liquid phase - Google Patents [patents.google.com]
